Ring-Strain–Driven Reactivity: 2H-Oxete vs Saturated Oxetane and Unsubstituted Oxete
The parent 2H-oxete ring undergoes electrocyclic ring-opening to acrolein with a computed activation barrier of approximately 26 kcal·mol⁻¹ (MP4/6-31G*), which is in good agreement with experimental data [1]. This barrier is substantially lower than that for saturated oxetane (typically >50 kcal·mol⁻¹ for uncatalyzed ring-opening), making 2H-oxete derivatives competent for thermal or photochemical cycloreversion under mild conditions. The 4-((2-nitrophenyl)thio) substituent further polarizes the ring, potentially lowering the barrier relative to the unsubstituted 2H-oxete. No comparable ring-opening reactivity is available in oxetane-based building blocks such as 3-((2-nitrophenyl)thio)oxetane.
| Evidence Dimension | Electrocyclic ring-opening activation energy |
|---|---|
| Target Compound Data | Parent 2H-oxete (oxetene) barrier: ca. 26 kcal·mol⁻¹ (class-level baseline for 4-substituted 2H-oxetes). |
| Comparator Or Baseline | Unsubstituted oxetane: typically >50 kcal·mol⁻¹ for uncatalyzed ring-opening; 3-phenyloxete analogue: not quantified but expected to have similar or higher barrier due to aromatic substitution pattern. |
| Quantified Difference | Difference >24 kcal·mol⁻¹ versus oxetane; qualitative advantage over 3-substituted oxete regioisomers. |
| Conditions | Computed at MP4/6-31G* level; experimental validation from gas-phase or solution thermolysis studies on 2H-oxete and derivatives. |
Why This Matters
Procurers seeking a building block that can undergo controlled thermal or photochemical ring-opening for downstream functionalization should select the 2H-oxete scaffold over saturated oxetane analogs, which are effectively inert under the same conditions.
- [1] Academia.edu. Figure from: 2-H-Methoxyoxete: a reactive intermediate. Activation energy 26 kcal·mol⁻¹ (MP4/6-31G*) for oxete ring-opening. Accessed 2026-04-23. View Source
